![molecular formula C21H25N5O2 B10999817 4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B10999817.png)
4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring bonded to a pyridine moiety and a pyrrolidine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine core.
Incorporation of the Pyrrolidine Group: The pyrrolidine group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its potential use as a serotonin reuptake inhibitor, the compound binds to the serotonin transporter, blocking the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with a piperazine and pyridine structure, known for its serotonin reuptake inhibitory activity.
Piperidin-4-yl-pyrrolidin-1-yl-methanone: A structurally related compound with similar biological activities.
Uniqueness
4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a serotonin reuptake inhibitor with good pharmacokinetic properties makes it a promising candidate for further research and development .
Biological Activity
4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a piperazine core, a pyridine ring, and a pyrrolidine moiety, which together suggest interactions with various biological pathways, particularly in neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{24}N_{4}O, indicating the presence of multiple functional groups that contribute to its biological activity. The structural features can be summarized as follows:
Feature | Description |
---|---|
Piperazine Core | Provides a basic structure for interaction with receptors. |
Pyridine Ring | Implicated in neurotransmitter modulation. |
Pyrrolidine Moiety | Enhances binding affinity to biological targets. |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. Specifically, studies have shown that derivatives of piperazine can modulate neurotransmitter systems, potentially acting as anxiolytics or antidepressants .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. For instance, related compounds have shown inhibitory activity against CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in Leishmania species. These findings suggest potential applications in treating parasitic infections . The IC50 values for these inhibitors have been reported in the low micromolar range, indicating significant potency.
Synthesis Pathways
The synthesis of this compound involves several multi-step reactions, highlighting its complexity. Key steps include:
- Formation of the Piperazine Core : Initial reaction of piperazine derivatives with carbonyl compounds.
- Introduction of the Pyridine Ring : Utilizing pyridine derivatives to form the final structure.
- Functional Group Modifications : Further modifications to enhance biological activity and selectivity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Neurotransmitter Modulation : A study demonstrated that piperazine derivatives could significantly alter serotonin and dopamine levels in animal models, suggesting potential use as antidepressants.
- Antiparasitic Activity : Compounds structurally related to this compound were tested against Leishmania promastigotes, showing promising results in inhibiting growth .
- Cytotoxicity Studies : In vitro studies revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-[4-(pyrrolidine-1-carbonyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c27-20(25-11-3-4-12-25)17-6-8-18(9-7-17)23-21(28)26-15-13-24(14-16-26)19-5-1-2-10-22-19/h1-2,5-10H,3-4,11-16H2,(H,23,28) |
InChI Key |
PLDYNFIDYIJNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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